(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(11-Methyl-2-azaspiro[55]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the pyrrolidinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be investigated as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and pyrrolidinyl derivatives. Examples are:
- Spiro[4.5]decane derivatives
- Pyrrolidinyl ketones
Uniqueness
What sets (11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone apart is its specific combination of a spirocyclic core and a pyrrolidinyl group, which may confer unique chemical and biological properties not found in other compounds.
Properties
CAS No. |
85675-25-8 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
(11-methyl-2-azaspiro[5.5]undec-8-en-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H26N2O/c1-14-7-2-3-8-16(14)9-6-12-18(13-16)15(19)17-10-4-5-11-17/h2-3,14H,4-13H2,1H3 |
InChI Key |
VJKPHXRETOUEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC12CCCN(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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